

High-Resolution Infrared (IR) Spectroscopic Analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Hydroxy-5-methoxy-4-methylbenzaldehyde
CAS No.:	74516-54-4
Cat. No.:	B3416364

[Get Quote](#)

Executive Summary

For researchers and drug development professionals utilizing **2-Hydroxy-5-methoxy-4-methylbenzaldehyde** (CAS: 74516-54-4) as a highly functionalized building block, definitive structural confirmation is a critical quality control step. Because this molecule shares its molecular formula and functional groups with several regioisomers (such as 2-hydroxy-4-methoxy-5-methylbenzaldehyde), precise spectroscopic analysis is required. This technical guide outlines the theoretical vibrational causality, expected quantitative peak assignments, and a self-validating Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) experimental protocol necessary to confidently characterize this compound.

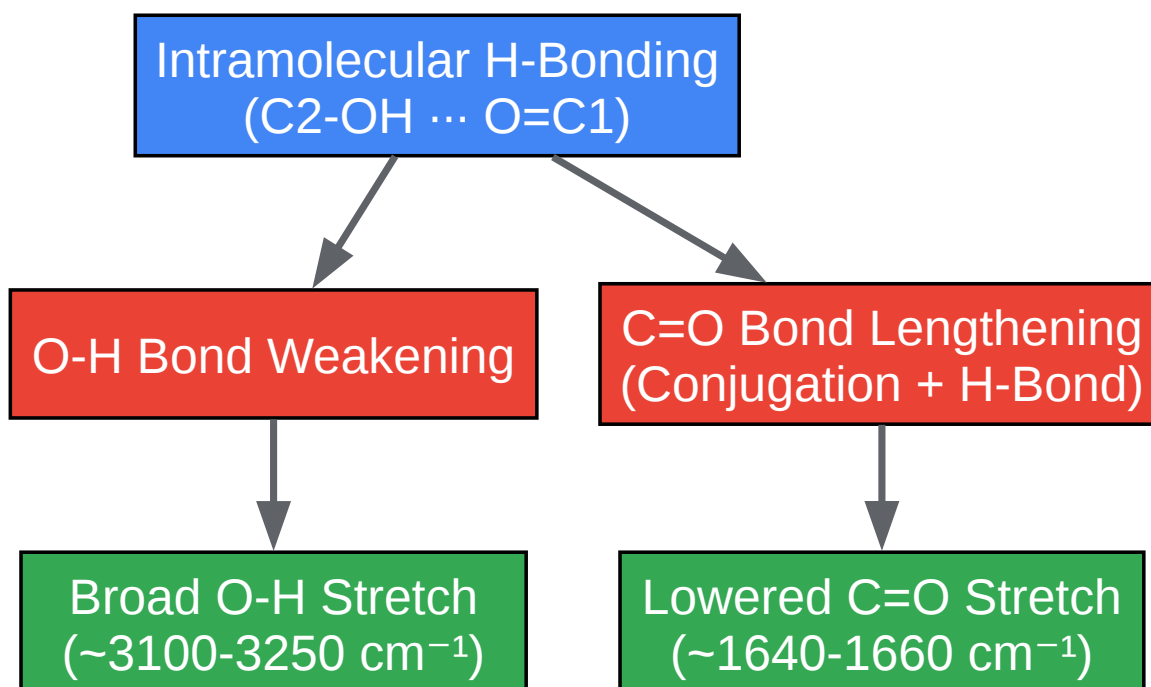
Structural Context & Theoretical Vibrational Causality

To accurately interpret the IR spectrum of **2-Hydroxy-5-methoxy-4-methylbenzaldehyde**, one must first understand the causality behind its vibrational modes. The molecule consists of a 1,2,4,5-tetrasubstituted benzene ring, featuring a hydroxyl group (-OH) at position 2, an aldehyde (-CHO) at position 1, a methyl group (-CH₃) at position 4, and a methoxy group (-OCH₃) at position 5.

The most dominant spectroscopic feature of this molecule is the strong intramolecular hydrogen bonding between the C2-hydroxyl proton and the C1-aldehyde carbonyl oxygen.

The Mechanistic "Why" Behind Peak Shifts

- **O-H and C=O Bond Weakening:** The proximity of the -OH and -CHO groups forces a stable six-membered pseudo-ring via hydrogen bonding. This interaction pulls electron density away from both the O-H single bond and the C=O double bond. According to Hooke's Law, a decrease in the force constant (k) of a bond directly lowers its vibrational frequency. Consequently, the typical free O-H stretch ($\sim 3600\text{ cm}^{-1}$) is broadened and shifted dramatically down to the $3100\text{--}3250\text{ cm}^{-1}$ range. Similarly, the typical aldehyde C=O stretch ($\sim 1700\text{ cm}^{-1}$) is shifted down to $1640\text{--}1660\text{ cm}^{-1}$ [1].
- **Fermi Resonance:** The aldehyde C-H stretch does not appear as a single peak. Instead, it presents as a diagnostic doublet (typically ~ 2820 and $\sim 2720\text{ cm}^{-1}$) due to Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretching vibration and the first overtone of the in-plane C-H bending vibration [1].
- **Aromatic Substitution Pattern:** The 1,2,4,5-tetrasubstitution leaves two isolated protons on the aromatic ring (H-3 and H-6) situated para to each other. Isolated aromatic protons exhibit highly specific out-of-plane (OOP) bending modes, yielding a sharp, diagnostic peak in the $860\text{--}900\text{ cm}^{-1}$ region.



[Click to download full resolution via product page](#)

Figure 1: Logical causality of intramolecular hydrogen bonding on IR stretching frequencies.

Quantitative Data: Expected IR Spectral Assignments

Based on established spectrometric identification rules for functionalized salicylaldehydes, the following table summarizes the expected quantitative IR data for **2-Hydroxy-5-methoxy-4-methylbenzaldehyde**.

Functional Group / Mode	Expected Wavenumber (cm ⁻¹)	Intensity & Shape	Causality / Mechanistic Note
O-H Stretch (Phenolic)	3100 – 3250	Broad, Medium	Shifted lower due to strong intramolecular H-bonding with the adjacent carbonyl.
C-H Stretch (Aromatic)	3000 – 3050	Weak	Typical for sp ² carbons; often partially obscured by the broad O-H band.
C-H Stretch (Aliphatic)	2850 – 2950	Medium	Arises from the C4-methyl and C5-methoxy groups (sp ³ C-H stretching).
C-H Stretch (Aldehyde)	~2820 & ~2720	Weak, Doublet	Fermi resonance between the fundamental C-H stretch and the C-H bend overtone.
C=O Stretch (Aldehyde)	1640 – 1660	Strong, Sharp	Shifted significantly lower than typical aldehydes due to conjugation and H-bonding.
C=C Stretch (Aromatic)	~1600, 1580, 1500	Medium to Strong	Skeletal ring breathing modes; enhanced by the polar substituents (-OH, -OCH ₃).
C-O Stretch (Methoxy)	~1250 & ~1030	Strong	Asymmetric and symmetric stretching of the alkyl aryl ether linkage.

C-H Out-of-Plane Bend	860 – 900	Strong, Sharp	Diagnostic for isolated aromatic protons (H-3 and H-6) in a 1,2,4,5-tetrasubstituted ring.
-----------------------	-----------	---------------	--

Experimental Protocol: High-Resolution ATR-FTIR The Causality Behind the Method Choice

Historically, solid samples were analyzed using potassium bromide (KBr) pellets. However, KBr is highly hygroscopic. The inevitable absorption of atmospheric moisture during pellet preparation produces a broad O-H stretching artifact around 3400 cm^{-1} . Because the diagnostic internally hydrogen-bonded O-H group of **2-Hydroxy-5-methoxy-4-methylbenzaldehyde** absorbs in the nearby $3100\text{--}3250\text{ cm}^{-1}$ region, a water artifact can severely obscure critical structural data.

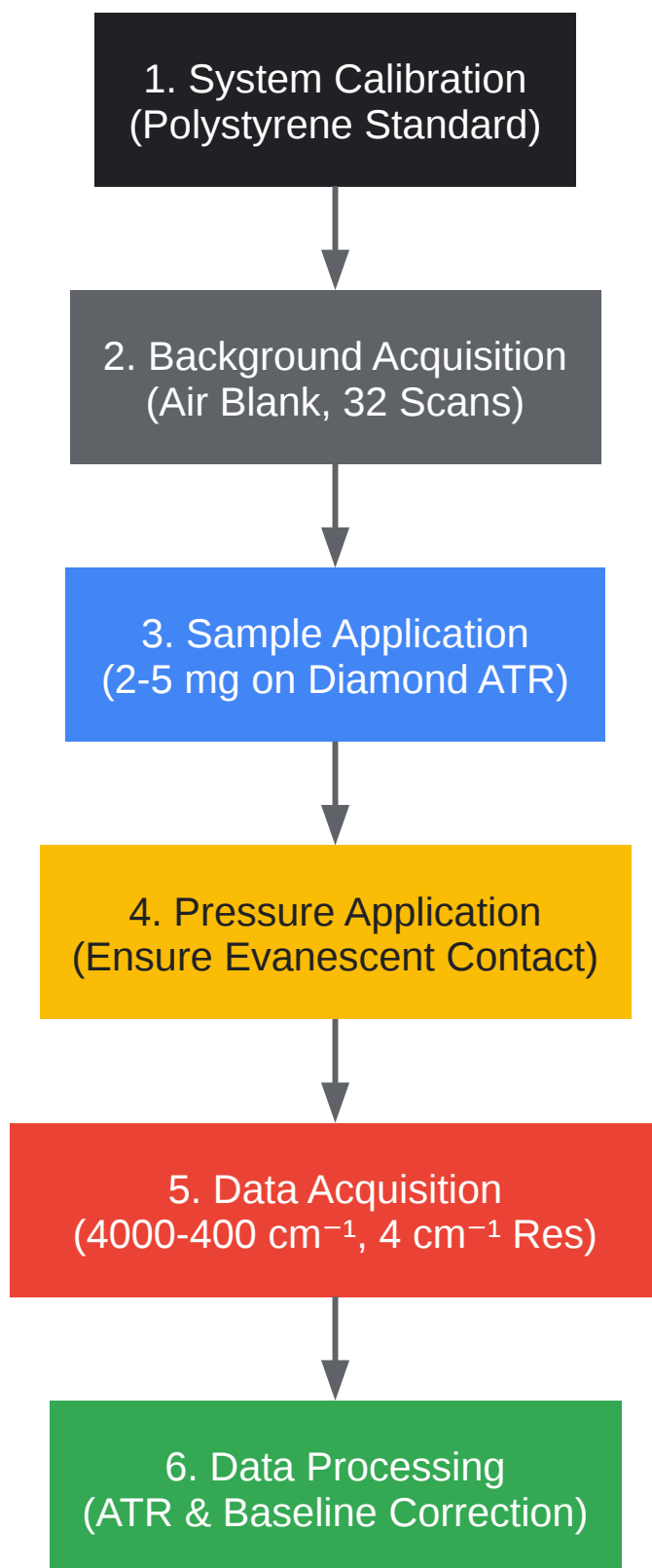
Attenuated Total Reflectance (ATR-FTIR) is the mandated technique here [3, 4]. It requires zero sample preparation, eliminating moisture artifacts and preserving the native solid-state conformation of the molecule.

Step-by-Step Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps.

- **System Calibration (Self-Validation):** Prior to sample analysis, acquire a spectrum of a standard 1.5 mil polystyrene film. Verify that the diagnostic peaks (e.g., 3027 cm^{-1} , 1601 cm^{-1} , 906 cm^{-1}) are within $\pm 1\text{ cm}^{-1}$ of their certified values. This guarantees the accuracy of the instrument's laser interferometer.
- **Crystal Preparation:** Clean the diamond ATR crystal using a highly volatile, IR-transparent solvent (e.g., spectroscopic grade isopropanol). Allow it to air dry completely to prevent solvent peak contamination.
- **Background Acquisition:** Acquire a background spectrum (air) using 32 scans at 4 cm^{-1} resolution. Causality: This characterizes ambient atmospheric conditions (H_2O vapor and CO_2) so they can be mathematically subtracted from the final sample spectrum.

- **Sample Application:** Place approximately 2–5 mg of the solid compound directly onto the center of the diamond crystal.
- **Pressure Application:** Lower the ATR pressure anvil until the built-in clutch clicks. **Causality:** The evanescent wave generated in ATR-FTIR penetrates only 0.5–2.0 μm into the sample. Intimate, uniform contact is strictly required to achieve a high signal-to-noise ratio [4].
- **Data Acquisition:** Scan the sample from 4000 to 400 cm^{-1} using 64 co-added scans at 4 cm^{-1} resolution. **Causality:** 64 scans provide an optimal signal-to-noise ratio, while a 4 cm^{-1} resolution perfectly balances the need to resolve sharp aromatic out-of-plane bending modes without introducing excessive instrumental noise.
- **Data Processing:** Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra). Perform a baseline correction to account for physical scattering effects.



[Click to download full resolution via product page](#)

Figure 2: Step-by-step ATR-FTIR analytical workflow ensuring a self-validating protocol.

Spectral Validation & Isomer Differentiation

The ultimate goal of this analysis is structural confirmation. When comparing **2-Hydroxy-5-methoxy-4-methylbenzaldehyde** against its regioisomer (e.g., 2-hydroxy-4-methoxy-5-methylbenzaldehyde), the high-frequency region ($>1600\text{ cm}^{-1}$) will look remarkably similar due to identical intramolecular hydrogen bonding dynamics.

Differentiation relies entirely on the fingerprint region ($<1500\text{ cm}^{-1}$). The swapped positions of the methyl and methoxy groups alter the electronic resonance of the aromatic ring. This shift specifically impacts the exact frequencies of the C-O ether stretches ($\sim 1250\text{ cm}^{-1}$ and $\sim 1030\text{ cm}^{-1}$) and the isolated proton out-of-plane bends ($860\text{--}900\text{ cm}^{-1}$). Analysts must cross-reference the processed sample spectrum against evaluated reference databases, such as the NIST Quantitative Infrared Database [2], to confirm the exact matching of these low-frequency skeletal vibrations.

References

- Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [\[Link\]](#)
- Title: NIST Chemistry WebBook, SRD 69 (Evaluated Infrared Spectra) Source: National Institute of Standards and Technology (NIST) URL: [\[Link\]](#)
- Title: Common Sampling Techniques of FTIR Spectroscopy Source: Edinburgh Instruments URL: [\[Link\]](#)
- Title: Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles Source: Specac Ltd URL: [\[Link\]](#)
- To cite this document: BenchChem. [\[High-Resolution Infrared \(IR\) Spectroscopic Analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b3416364/docs#high-resolution-infrared-ir-spectroscopic-analysis-of-2-hydroxy-5-methoxy-4-methylbenzaldehyde\]](https://www.benchchem.com/product/b3416364/docs#high-resolution-infrared-ir-spectroscopic-analysis-of-2-hydroxy-5-methoxy-4-methylbenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)